molecular formula C12H16O3 B575797 4-Butoxy-2-methylbenzoic acid CAS No. 175153-56-7

4-Butoxy-2-methylbenzoic acid

Cat. No.: B575797
CAS No.: 175153-56-7
M. Wt: 208.257
InChI Key: POVRQOIEHGXWHJ-UHFFFAOYSA-N
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Description

4-Butoxy-2-methylbenzoic acid is a chemical compound with the molecular weight of 208.26 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C12H16O3/c1-3-4-7-15-10-5-6-11 (12 (13)14)9 (2)8-10/h5-6,8H,3-4,7H2,1-2H3, (H,13,14) .

Scientific Research Applications

  • Dermal Absorption and Toxicity Studies : Parabens, which are esters of 4-hydroxybenzoic acid, have been studied for their dermal absorption and hydrolysis, and their potential to elicit localized toxicity. This research suggests that similar compounds, like 4-Butoxy-2-methylbenzoic acid, could be studied in the context of dermal metabolism and toxicity studies in humans and animal models (Jewell et al., 2007).

  • Solubility and Purification : Research on 2-Amino-3-methylbenzoic acid in different solvents is crucial for its purification. The solubility and solvent effects are essential for industrial applications, which could be similar for this compound (Zhu et al., 2019).

  • Synthesis of Aromatic Constituents : Studies on the synthesis of polysubstituted aromatic carboxylic acids found in antibiotics, such as calichemicins, can provide methods applicable to the synthesis of this compound (Laak & Scharf, 1989).

  • Solid-Liquid Equilibrium in Solvents : Understanding the solid-liquid equilibrium of 4-methylbenzoic acid in various solvents can inform similar studies for this compound, aiding in its industrial applications (Yang et al., 2017).

  • Metabolism and Safety Studies : The metabolism of parabens, derivatives of 4-hydroxybenzoic acid, through esterase hydrolysis and glucuronidation provides a basis for understanding the metabolic pathways and safety profiles of similar compounds like this compound (Abbas et al., 2010).

  • Analytical Methods in Food : The development of methods for analyzing parabens in food, involving esters of 4-hydroxybenzoic acid, could be relevant for similar analytical techniques for compounds like this compound (Cao et al., 2013).

Properties

IUPAC Name

4-butoxy-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-4-7-15-10-5-6-11(12(13)14)9(2)8-10/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVRQOIEHGXWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30702222
Record name 4-Butoxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175153-56-7
Record name 4-Butoxy-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175153-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butoxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-butoxybenzoic acid (10 g), N,N,N′,N′-tetramethylethylenediamine (13.2 g) and THF (75 mL) was cooled to −90° C., and sec-butyllithium (81 mL; 1.4 M in hexane) was added over the course of 30 minutes. After a further 30 minutes, the mixture was warmed to −78° C., and a solution of methyl iodide (12.8 mL) in THF (10 mL) was added dropwise. The reaction solution was allowed to warm to room temperature and the mixture was hydrolyzed with water and extracted with ethyl acetate. The organic phase was dried over magnesium sulfate and concentrated. The residue was purified by chromatography on silica gel. The product with the molecular weight of 208.26 (C12H16O3) was obtained in this way; MS (ESI): 209 (M+H+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
81 mL
Type
reactant
Reaction Step Two
Quantity
12.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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